Product packaging for Benzene-13C(Cat. No.:CAS No. 6998-50-1)

Benzene-13C

Cat. No.: B1601561
CAS No.: 6998-50-1
M. Wt: 79.1 g/mol
InChI Key: UHOVQNZJYSORNB-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Carbon Isotope Labeling in Scientific Inquiry

Carbon is the fundamental building block of organic molecules and life itself. Naturally, carbon exists primarily as two stable isotopes: ¹²C (~99%) and ¹³C (~1.1%). wikipedia.org A third isotope, carbon-14, is radioactive and unstable. Isotope labeling is a technique that involves replacing an atom in a molecule with one of its isotopes. Using stable isotopes like ¹³C offers a significant advantage as they are non-radioactive, making them safe for a wide range of studies, including those involving biological systems. wikipedia.orgmoravek.com

The key to the utility of ¹³C labeling lies in its detectability. The mass of a ¹³C-labeled compound is greater than its unlabeled counterpart, allowing for its differentiation and quantification using mass spectrometry (MS). wikipedia.org Furthermore, the ¹³C nucleus possesses a nuclear spin, making it active in Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgmoravek.com This allows researchers to probe the structural environment of the labeled carbon atoms within a molecule. fiveable.me

By introducing ¹³C-labeled compounds into a system, scientists can:

Trace the pathways of metabolic reactions in real-time. moravek.com

Elucidate the mechanisms of chemical reactions.

Track the environmental fate and biodegradation of pollutants. acs.org

Quantify proteins and other biomolecules in complex mixtures. wikipedia.org

This ability to track molecules without altering their fundamental chemical behavior is crucial for obtaining accurate data in fields like drug development, diagnostics, and environmental monitoring.

Unique Research Attributes of Benzene-13C

Benzene-¹³C₆ offers specific advantages for research focused on the ubiquitous and environmentally significant benzene (B151609) molecule. Its primary attributes lie in its utility as a tracer in analytical techniques like NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR spectroscopy, the chemical shift provides information about the electronic environment of each carbon atom. For unlabeled benzene, its high degree of symmetry results in all six carbon atoms being chemically equivalent, producing a single signal in the ¹³C NMR spectrum. fiveable.medocbrown.infosavemyexams.com This characteristic signal is a key identifier for the benzene ring structure. The use of Benzene-¹³C can enhance NMR studies, particularly in complex mixtures where signal overlap can be an issue. frontiersin.org

¹³C NMR Chemical Shifts for Benzene and Related Structures
CompoundCarbon EnvironmentTypical Chemical Shift (δ) in ppm (relative to TMS)
Benzene (C₆H₆)Aromatic C-H~128 fiveable.medocbrown.info
Substituted BenzenesAromatic Carbons120-150 libretexts.orgchemistry.coach

Mass Spectrometry (MS) for Metabolic and Biodegradation Studies: The most powerful application of Benzene-¹³C₆ is in tracing its transformation pathways. Since the mass of Benzene-¹³C₆ (84.07 g/mol ) is distinct from natural benzene (78.11 g/mol ), researchers can use MS to follow the ¹³C label as it is incorporated into various metabolites. This has been pivotal in understanding how organisms break down benzene, a known pollutant.

Research using Benzene-¹³C₆ has provided direct evidence for several anaerobic biodegradation pathways. For instance, studies on microbial cultures have demonstrated that benzene can be metabolized through different initial reactions depending on the environmental conditions. nih.govresearchgate.netacs.org

Methylation: In both nitrate-reducing and methanogenic cultures, the transient appearance of [ring-¹³C]-toluene and [ring-¹³C]benzoate was detected, strongly supporting a pathway where benzene is first methylated to toluene (B28343), which is then transformed into benzoate (B1203000). nih.govresearchgate.net

Hydroxylation: In methanogenic cultures, ¹³C₆-phenol was also identified as a transient metabolite, suggesting a parallel pathway involving the hydroxylation of benzene to phenol (B47542). nih.gov

Carboxylation: The detection of [¹³C]benzoate, where the carboxyl group was also found to be derived from the labeled benzene, provides evidence for direct carboxylation pathways in some anaerobic environments. researchgate.net

These findings, summarized in the table below, are crucial for developing effective bioremediation strategies for benzene-contaminated sites.

Metabolites Identified in Biodegradation Studies Using Benzene-¹³C₆
MetaboliteObserved inProposed Pathway StepReference
[ring-¹³C]-TolueneNitrate-reducing and methanogenic culturesInitial methylation of benzene nih.govresearchgate.net
[ring-¹³C]BenzoateNitrate-reducing, sulfate-reducing, and methanogenic culturesTransformation from toluene or direct carboxylation nih.govresearchgate.netresearchgate.net
¹³C₆-PhenolMethanogenic culturesInitial hydroxylation of benzene nih.gov

Scope and Research Imperatives for Comprehensive Investigation of this compound

While the use of Benzene-¹³C₆ has yielded significant insights, several research imperatives remain. The complete mechanisms of anaerobic benzene metabolism are still not fully understood, and the factors that determine which pathway dominates in a given environment require further investigation. nih.govresearchgate.net

Future research efforts should focus on:

Elucidating Competing Pathways: Isotopic fractionation studies suggest that different initial reaction mechanisms for anaerobic benzene biodegradation exist under varying electron-accepting conditions (e.g., nitrate-reducing vs. sulfate-reducing). acs.org Comprehensive studies using Benzene-¹³C₆ are needed to clarify these subtle but important mechanistic differences.

Identifying Key Microorganisms: While pathways are being uncovered, identifying the specific microbial communities and enzymes responsible for the initial steps of benzene activation is a critical next step. acs.org Using ¹³C-labeled benzene allows for techniques like Stable Isotope Probing (SIP), where the labeled carbon is traced into the biomass (e.g., fatty acids and DNA) of the organisms actively degrading the compound. acs.orgresearchgate.net

Quantitative Flux Analysis: Moving beyond qualitative identification of metabolites, future studies should aim to quantify the flow of carbon through different competing metabolic pathways under various environmental conditions. This will provide a more complete picture of benzene's fate and inform predictive models for environmental remediation. moravek.com

The continued investigation of Benzene-¹³C₆ is essential for advancing our fundamental understanding of microbial metabolism, improving risk assessment for contaminated sites, and developing more effective bioremediation technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6 B1601561 Benzene-13C CAS No. 6998-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[13CH]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480506
Record name Benzene-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6998-50-1
Record name Benzene-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6998-50-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Isotopic Enrichment Methodologies for Benzene 13c

Strategies for Carbon-13 Incorporation into Benzene (B151609) Ring Systems

The incorporation of ¹³C into the benzene ring can be achieved through various synthetic strategies, ranging from building the ring from scratch with labeled precursors to selectively introducing the isotope at specific positions.

De Novo Synthetic Pathways for Highly Enriched Benzene-13C

De novo synthesis offers a powerful approach to producing benzene with a high degree of ¹³C enrichment, often starting from simple, commercially available ¹³C-labeled precursors. nih.gov One established method involves the trimerization of acetylene-¹³C₂. This can be achieved by first producing lithium carbide-¹³C₂ from the reaction of ¹³CO₂ with molten lithium, followed by hydrolysis to generate acetylene-¹³C₂. Subsequent trimerization, for instance using a V₂O₅ catalyst, yields uniformly labeled benzene-¹³C₆. google.com

Another versatile strategy employs the Haworth synthesis, utilizing U-¹³C-succinic anhydride (B1165640) and U-¹³C-benzene as starting materials to produce U-¹³C-tetralone. nih.gov This intermediate serves as a key building block for the synthesis of a variety of uniformly ¹³C-labeled polycyclic aromatic hydrocarbons (PAHs), including naphthalene (B1677914), phenanthrene, and anthracene. nih.gov These multi-step syntheses, while complex, provide access to fully labeled aromatic systems that are invaluable for environmental and toxicological research. nih.gov

Some organisms, such as certain bacteria, fungi, and plants, can synthesize aromatic compounds de novo through the shikimic acid or polyketide pathways. royalsocietypublishing.org Research has shown that some arthropods may also possess the ability to synthesize benzenoids through a polyketide synthase (PKS) pathway, incorporating precursors like glucose, malonic acid, and acetate. royalsocietypublishing.org

Specific Site-Selective Isotopic Labeling Approaches

For many applications, particularly in mechanistic studies and NMR spectroscopy, labeling at specific sites within the benzene ring is more informative than uniform labeling. wikipedia.orglibretexts.org Site-selective labeling can be achieved through carefully designed synthetic routes that introduce the ¹³C isotope at a specific step.

For example, a method for synthesizing [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde starts with the reaction of [¹³C]-methyl iodide with glutaric monomethyl ester chloride. Subsequent cyclization and aromatization steps lead to the formation of a benzene ring with the ¹³C label at a defined position. This approach highlights the use of labeled alkylating agents to introduce the isotope early in the synthetic sequence.

Another approach involves the rearrangement of benzylidenecarbene to phenylacetylene (B144264), where a ¹³C label at the β-carbon of the carbene results in phenylacetylene with the label exclusively at the carbon adjacent to the phenyl ring. researchgate.net Such specific labeling is crucial for elucidating reaction mechanisms.

The following table summarizes examples of site-selective labeling strategies:

Labeled CompoundPrecursor(s)Key Reaction Step(s)
Benzene-¹³C₆¹³CO₂, LiFormation of lithium carbide-¹³C₂, hydrolysis to acetylene-¹³C₂, trimerization. google.com
U-¹³C-NaphthaleneU-¹³C-Succinic anhydride, U-¹³C-benzeneHaworth synthesis to U-¹³C-tetralone, followed by further elaboration. nih.gov
[3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde[¹³C]-Methyl iodide, glutaric monomethyl ester chlorideGrignard reaction, cyclization, aromatization.

Utilization of ¹³C Elemental Carbon in Labeling Pathways

A cost-effective and versatile approach to ¹³C-labeling involves the use of elemental ¹³C carbon as the isotopic source. researchgate.netrsc.org Elemental ¹³C can be converted into calcium carbide-¹³C₂ (Ca¹³C₂), which upon hydrolysis, generates acetylene-¹³C₂. researchgate.netrsc.org This labeled acetylene (B1199291) is a universal C₂ building block for a wide array of organic transformations, providing access to labeled alkynes, vinyl derivatives, polymers, and pharmaceuticals. researchgate.netrsc.org This method's primary advantage is the use of the most basic form of the isotope, which can then be incorporated into complex molecules through well-established acetylene chemistry. researchgate.netrsc.org

Core-Labeling Synthesis Techniques for Phenols and Related Aromatic Compounds

A significant challenge in isotopic labeling has been the incorporation of isotopes into the core skeletal atoms of aromatic rings. chemrxiv.orgchemrxiv.orgresearchgate.net A recently developed method addresses this by enabling the fast incorporation of carbon isotopes into the ipso-carbon of phenols. chemrxiv.orgchemrxiv.orgresearchgate.net This strategy relies on a formal [5+1] cyclization. A 1,5-dibromo-1,4-pentadiene precursor undergoes lithium-halogen exchange and then reacts with a ¹³C-labeled carbonate ester, such as [carbonyl-¹³C]dibenzyl carbonate, to form the 1-¹³C labeled phenol (B47542). chemrxiv.orgchemrxiv.orgresearchgate.netnih.govacs.org This technique has been successfully applied to synthesize a variety of 1-¹³C labeled phenols with high isotopic enrichment (>97%). chemrxiv.org

This core-labeling approach is particularly valuable for preparing probes for hyperpolarized MRI, as the labeled carbon lacks directly attached protons, leading to longer relaxation times. nih.govacs.org

Precursor Development for this compound Synthesis

The availability and development of suitable ¹³C-labeled precursors are critical for the efficient synthesis of Benzene-¹³C and its derivatives. Simple, commercially available labeled compounds form the foundation of most synthetic routes.

Key precursors and their applications are highlighted in the table below:

PrecursorApplication in Benzene-¹³C Synthesis
¹³CO₂Used to generate lithium carbide-¹³C₂ for acetylene-¹³C₂ synthesis and subsequent trimerization to benzene-¹³C₆. google.com Also a potential source for carbon-11 (B1219553) radiolabeling of phenols. chemrxiv.orgchemrxiv.org
[¹³C]-Methyl iodideA versatile reagent for introducing a labeled methyl group, which can then be incorporated into the ring system through cyclization and aromatization reactions.
U-¹³C-Succinic anhydrideA key starting material, along with U-¹³C-benzene, in the Haworth synthesis for producing uniformly labeled PAHs. nih.gov
[carbonyl-¹³C]Dibenzyl carbonateA one-carbon synthon used in the core-labeling synthesis of 1-¹³C phenols. chemrxiv.orgchemrxiv.orgacs.org
Acetylene-¹³C₂A universal C₂ building block generated from Ca¹³C₂, used in a wide range of organic transformations to produce labeled compounds. researchgate.netrsc.org
¹³C-labeled PyruvateUsed in metabolic studies to trace carbon partitioning into biogenic volatile organic compounds, including benzenoids like toluene (B28343). plos.org

Advancements in Microscale and High-Yield Labeling Protocols

The high cost of ¹³C-labeled starting materials necessitates the development of efficient and high-yielding synthetic protocols, often at the microscale. nih.govchemistrydocs.com Microscale techniques are particularly important for minimizing waste and maximizing the use of expensive isotopic materials. chemistrydocs.com

Furthermore, the development of two-chamber reactors, such as COware, allows for the safe and efficient generation of gases like ¹³CO from stable precursors (e.g., ¹³COgen). acs.org This technology facilitates carbonylative cross-coupling reactions to produce ¹³C-labeled ketones and other carbonyl compounds in high yields, even with advanced intermediates, making it suitable for late-stage isotopic labeling. acs.org

Advanced Spectroscopic Characterization and Analysis of Benzene 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzene-13C

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For the study of organic compounds, ¹³C NMR is particularly valuable as it probes the carbon backbone of the molecule. In the context of isotopically labeled compounds like Benzene-¹³C, where one or more ¹²C atoms are replaced by the NMR-active ¹³C isotope, advanced NMR methods offer unparalleled insights into its molecular properties.

High-resolution ¹³C NMR studies of Benzene-¹³C, especially when fully enriched (¹³C₆H₆), allow for the precise determination of various NMR parameters that are averaged or inaccessible in unlabeled benzene (B151609).

The spin-spin coupling constants (ⁿJCC) between carbon atoms in a molecule provide valuable information about the bonding environment. In Benzene-¹³C, these couplings can be measured between ortho (¹JCC), meta (²JCC), and para (³JCC) positioned carbons. acs.org The determination of these coupling tensors has been achieved through methods such as analyzing the ¹³C satellite spectrum in a ¹H-decoupled ¹³C NMR spectrum of monodeuteriobenzene and by the complete analysis of the ¹³C NMR spectrum of fully ¹³C-enriched benzene (¹³C₆H₆). acs.orgfigshare.com Theoretical ab initio calculations have also been employed to complement experimental findings. acs.org

Table 1: Experimental and Theoretical Carbon-Carbon Spin-Spin Coupling Constants (ⁿJCC) in Benzene

Coupling Experimental Value (Hz) Theoretical Value (Hz)
¹JCC 59.0 +/- 0.5 nih.gov -
²JCC 0.2 +/- 0.4 nih.gov -
³JCC 6 +/- 1 nih.gov -

Data sourced from density functional theory calculations and experimental data for benzene. nih.gov

The anisotropy of the coupling tensor (ΔⁿJCC) provides information about the three-dimensional orientation of the coupling interaction. These anisotropies in Benzene-¹³C have been experimentally resolved using liquid crystal ¹H and ¹³C NMR. acs.orgfigshare.com This technique utilizes dipolar couplings, corrected for harmonic vibrations and deformations, to determine the anisotropy. acs.orgfigshare.com The results from different thermotropic liquid crystal solvents show good agreement, indicating the reliability of the method. acs.orgfigshare.com

Table 2: Experimental Anisotropies of Carbon-Carbon Indirect Couplings in Benzene-¹³C

Coupling Anisotropy Experimental Value (Hz)
Δ¹JCC (ortho) ~ +17 acs.orgacs.org
Δ²JCC (meta) ~ -4 acs.orgacs.org
Δ³JCC (para) ~ +9 acs.orgacs.org

The signs of the coupling constants were also unambiguously determined from these experiments. acs.orgacs.org

Ab initio calculations using multiconfiguration self-consistent field linear response theory have confirmed the signs of these experimental anisotropies. acs.org

The substitution of hydrogen with deuterium (B1214612) in a molecule can induce small but measurable changes in the ¹³C NMR chemical shifts, known as deuterium isotope effects (DIEs). These effects are transmitted through the molecule and can provide insights into molecular structure and conformation. irb.hr In benzene derivatives, long-range DIEs over six bonds have been found to correlate with the torsional angles of the molecule. irb.hr The magnitude of these isotope effects can be influenced by factors such as hybridization, bond order, and hyperconjugation. irb.hr The prerequisite for observing these effects is a slow exchange of the deuterium on the NMR timescale. researchgate.net

Solid-state ¹³C NMR, often employing techniques like magic-angle spinning (MAS) and cross-polarization (CP), provides information about the structure and dynamics of molecules in the solid phase. For benzene derivatives, solid-state ¹³C chemical shifts are generally within about 1 ppm of those in solution. cdnsciencepub.com In the solid state, the rigid conformation of unsymmetrical substituents can lead to the splitting of ortho and meta ring ¹³C resonances. cdnsciencepub.comcdnsciencepub.com This phenomenon is in good agreement with observations from low-temperature solution studies where internal rotation is slow. cdnsciencepub.com

Studies on the benzene-hexafluorobenzene complex using solid-state ¹³C NMR have shown that the principal values of the ¹³C chemical shift tensor for both components are very similar to those of the pure compounds, suggesting minimal electron redistribution upon complex formation. rsc.org Furthermore, investigations of ¹³C-labeled benzene sorbed to charcoals have demonstrated that the ¹³C chemical shift is sensitive to the degree of graphitization of the charcoal, with stronger diamagnetic ring currents in more condensed structures causing a shift to lower ppm values. acs.org

Table 3: Comparison of Benzene ¹³C Chemical Shift Anisotropy in Pure Solid vs. Complex

Sample Chemical Shift Anisotropy (ppm)
Pure Solid Benzene Essentially the same as in the complex
Benzene in Benzene-Hexafluorobenzene Complex Gives no evidence of significant polarization

Data from a solid-state ¹³C and ²H nuclear magnetic resonance study.

Beyond standard one-dimensional ¹³C NMR, a variety of advanced techniques can be applied to ¹³C-labeled systems for more in-depth structural and dynamic characterization. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful two-dimensional NMR experiments that correlate ¹H and ¹³C nuclei. magritek.com While HSQC shows correlations between directly bonded ¹H and ¹³C atoms, HMBC reveals longer-range couplings over two or three bonds. magritek.com

For complex systems, ¹³C-detected experiments can be advantageous due to the large chemical shift dispersion of ¹³C, which can provide highly resolved spectra. nih.gov Strategies to suppress homonuclear ¹³C-¹³C couplings are often necessary in highly enriched samples to simplify the spectra and enhance sensitivity and resolution. nih.gov

Advanced NMR Techniques for this compound Systems

Cross-Polarization Magic Angle Spinning (CPMAS) NMR in Catalytic Systems

Vibrational Spectroscopy (Infrared and Raman) with Isotopic Substitution

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound. The substitution of ¹²C with ¹³C in the benzene ring leads to predictable shifts in the vibrational frequencies due to the increased mass of the carbon atoms. Analyzing these isotopic shifts is a powerful method for assigning specific vibrational modes. aip.org

In benzene, the high symmetry (D₆h point group) results in many vibrational modes being either only IR-active, only Raman-active, or inactive in both. For example, the A₁g ring "breathing" mode, which involves the simultaneous expansion and contraction of the carbon ring, is strongly Raman-active but IR-inactive. geochemsoc.org Upon ¹³C substitution, the frequency of this mode will decrease.

Studies on benzene isotopologues, including ¹³C-substituted and deuterated (C₆D₆) versions, have been crucial for a complete understanding of the vibrational force field of benzene. researchgate.networktribe.com By comparing the IR and Raman spectra of Benzene-¹³C with that of normal benzene, researchers can confirm the assignment of vibrational bands. worktribe.com For example, the trigonal "Star of David" vibration, derived from an IR-active mode in benzene, becomes Raman-active in substituted benzenes. geochemsoc.org

High-resolution rotational Raman spectroscopy has been used to study various benzene isotopologues, including ¹³CC₅H₆ and ¹³C₆H₆, providing precise rotational constants and bond lengths. researchgate.net Furthermore, theoretical calculations of the vibrational spectra of isotopically substituted benzene, such as benzene–H₂O and benzene–HDO complexes, complement experimental findings and help in understanding intermolecular interactions. aip.org The analysis of isotopic shifts in vibrational spectra remains a cornerstone for the detailed structural and dynamic characterization of molecules like benzene. aip.org

Isotope Effects on Infrared Bands of this compound

The substitution of Carbon-12 (¹²C) with Carbon-13 (¹³C) in the benzene ring introduces a mass effect that significantly influences its infrared (IR) spectrum. This isotopic substitution leads to observable shifts in the absorption bands, primarily towards longer wavelengths (lower frequencies), which can be clearly detected and analyzed. aanda.orgarxiv.org This phenomenon is a direct consequence of the increased mass of the ¹³C isotope affecting the vibrational energy levels of the molecule.

In studies using quenched carbonaceous composite (QCC), a laboratory analogue for carbonaceous dust containing polycyclic aromatic hydrocarbons (PAHs), the replacement of ¹²C with ¹³C results in peak shifts that are almost linearly proportional to the fraction of ¹³C present. aanda.orgarxiv.org For instance, an appreciable peak shift is observed in the 6.2 µm band, which is attributed to C-C stretching vibrations. aanda.orgarxiv.org Calculations for a ¹³C-benzene molecule suggest a peak shift for the C-C stretching mode can be as much as 0.15 µm. aanda.org Another notable shift occurs in the out-of-plane bending mode of the aromatic C-H bond at 11.4 µm. arxiv.org Conversely, the C-H stretching mode, observed around 3.3 µm, shows only a small shift, as the vibration is more localized to the C-H bond and less affected by the carbon skeleton's mass change. arxiv.org

The ¹³C shift for the a₂ᵤ molecular mode of benzene has been calculated to be -0.33 ± 0.04 cm⁻¹. umich.edu This level of detail allows for the use of ¹³C-induced resonances as a spectroscopic tool to identify the center of the exciton (B1674681) band and determine other critical parameters like site shift and exciton interactions. umich.edu The absence of new features associated with ¹³C substitution indicates that the infrared bands in these structures arise from vibrations of larger carbon frameworks rather than highly localized vibrational modes. aanda.orgarxiv.org

Table 1: Observed Isotopic Peak Shifts in ¹³C-Labeled Aromatic Compounds

Vibrational ModeTypical Wavelength (¹²C)Observed Shift with ¹³C SubstitutionReference
C-C Stretching6.2 µmAppreciable shift to longer wavelength (e.g., Δλ ∼ 0.23−0.26 µm per ¹³C fraction in QCC) aanda.org
Aromatic C-H Out-of-Plane Bending11.4 µmPeak shift observed arxiv.org
Aromatic C-H Stretching3.3 µmSmall shift detected arxiv.org
a₂ᵤ Molecular Mode~14.8 µm (675 cm⁻¹)-0.33 cm⁻¹ shift calculated umich.edu

Analysis of Vibrational Modes and Frequency Shifts

The analysis of vibrational modes in Benzene-¹³C provides deep insights into molecular structure and dynamics. The substitution of ¹²C with ¹³C alters the vibrational frequencies due to the mass difference, which is a predictable physical effect. aanda.org This isotopic shift is invaluable for the precise assignment of vibrational modes, a critical step in any spectroscopic study. nih.gov While many vibrational modes of benzene can be studied, some are inactive in typical spectroscopic experiments, making theoretical calculations and isotope-based analysis essential for a complete understanding. nih.gov

The frequency shifts are not uniform across all vibrational modes. Modes involving significant carbon atom displacement, such as the C-C stretching and ring-breathing modes, exhibit the most pronounced shifts. aanda.orgarxiv.org For example, a study on quenched carbonaceous composites (QCC) demonstrated that the 6.2 µm band, attributed to a carbon-carbon vibration, shows a significant shift, whereas the 3.3 µm C-H stretching mode is only slightly affected. arxiv.org This differential shifting helps in confirming the assignment of specific bands to particular molecular motions.

In monosubstituted benzenes, local vibrational mode frequencies, which are less affected by mass coupling, can be compared directly across different derivatives to characterize electronic structure changes. smu.edu The substituent acts as a perturbation on the phenyl ring, and the resulting frequency shifts serve as sensitive descriptors of these electronic effects. smu.edu For Benzene-¹³C, the primary effect is mass-related, but these principles underscore the sensitivity of vibrational frequencies to subtle structural changes. ethz.ch The study of these shifts helps refine force-field determinations and understand intramolecular vibrational redistribution (IVR), as the altered frequencies can affect anharmonic resonances within the molecule. ethz.ch

Mass Spectrometry Applications for Isotopic Ratio Analysis

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for ¹³C/¹²C Ratios

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique for the high-precision measurement of the carbon isotopic composition (¹³C/¹²C) of individual organic compounds, including benzene. chiron.no The method combines the separation capabilities of gas chromatography (GC) with the high-precision isotopic analysis of an isotope ratio mass spectrometer (IRMS). researchgate.net In this process, compounds eluting from the GC column are quantitatively converted into a simple gas, typically carbon dioxide (CO₂) for carbon analysis, through a combustion interface. researchgate.netdshs-koeln.de This CO₂ is then introduced into the IRMS.

The IRMS instrument is optimized for precise and stable measurements by simultaneously monitoring the ion currents of the major isotopologues (e.g., ¹²CO₂ and ¹³CO₂). researchgate.net This differential measurement allows for the determination of ¹³C/¹²C ratios with a precision that can approach 0.1 per thousand (‰), which is significantly more precise than conventional mass spectrometers. researchgate.net To ensure accuracy, the results are calibrated against internationally recognized standards. chiron.noresearchgate.net

The high precision of GC-IRMS makes it suitable for a wide range of applications, from authenticating foods and flavors to detecting the use of exogenous steroids in sports. dshs-koeln.descience.gov For instance, fast GC-C-IRMS systems have been developed to reduce analysis time while maintaining high precision (standard deviation for δ¹³C values of ± 0.2-0.5 ‰), making the technique applicable for high-throughput screening. dshs-koeln.de

Table 2: Performance Characteristics of GC-IRMS for ¹³C/¹²C Analysis

ParameterTypical ValueReference
Precision for δ¹³C≤0.1‰ to 0.3‰ researchgate.net
Fast GC-C-IRMS Precision (Steroids)± 0.2-0.5 ‰ dshs-koeln.de
Detection Limit (for high precision)< 1 nmol Carbon researchgate.net
Reproducibility (duplicate analysis)+/- 0.10 ‰ chiron.no

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an essential tool in metabolomics, and its power is significantly enhanced when used with stable isotope-labeled compounds like Benzene-¹³C₆. isotope.com Isotopic labeling involves introducing compounds enriched with heavy isotopes (like ¹³C) into a biological system. nih.gov As these labeled substrates are metabolized, the ¹³C atoms are incorporated into various downstream metabolites. nih.gov

The resulting labeled metabolites can be distinguished from their unlabeled (native) counterparts by their mass-to-charge (m/z) ratio in a mass spectrometer. nih.gov HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide the necessary resolving power (often >100,000) to separate the mass peaks of different isotopologues (e.g., M, M+1, M+2, etc.) that are very close in mass. nih.gov This capability is crucial for unambiguously identifying metabolites and determining their elemental formulas, as the known number of incorporated ¹³C atoms provides an additional layer of confirmation. nih.gov

The use of Benzene-¹³C₆ as a tracer allows researchers to follow the metabolic fate of the benzene ring. For example, studies have used ¹³C-labeled benzene to trace its degradation by microbial communities, identifying key metabolites like [ring-¹³C]-toluene and [ring-¹³C]benzoate. This isotope dilution high-resolution mass spectrometry (ID-HRMS) approach enables the detection of metabolites at very low concentrations, reaching parts-per-trillion (ppt) levels in tissues and parts-per-quadrillion (ppq) in water, providing a detailed snapshot of metabolic pathways. isotope.com

Mechanistic Studies Utilizing Benzene 13c As a Tracer

Elucidation of Reaction Mechanisms in Organic Chemistry

The use of Benzene-13C as a tracer has been instrumental in resolving long-standing questions in organic reaction mechanisms. Its application allows for the direct observation of carbon atom rearrangement, the identification of fleeting intermediates, and a deeper understanding of catalytic cycles.

Tracing Carbon Atom Rearrangements in Complex Organic Reactions

Isotopic labeling with 13C is a definitive method for tracking the fate of individual carbon atoms throughout a reaction sequence. This is particularly valuable in studying rearrangement reactions, where the carbon skeleton of a molecule is altered. wiley-vch.de For instance, in reactions involving symmetrical intermediates like benzyne (B1209423), 13C labeling of the starting material allows for the unambiguous determination of the reaction pathway by analyzing the distribution of the label in the final products. ias.ac.inmasterorganicchemistry.com If a reaction proceeds through a symmetrical intermediate, a statistical distribution of the 13C label is expected in the product, a finding that would be impossible to confirm without the isotopic tracer. masterorganicchemistry.com This technique has been crucial in confirming mechanisms such as the benzyne mechanism in nucleophilic aromatic substitution. ias.ac.inmasterorganicchemistry.com

One notable example is the study of the 1,2- to 1,3-didehydrobenzene conversion, where a carbon-13 label was used to follow the transformation of a phenyl-substituted aryne precursor into acenaphthylene, providing clear evidence of the rearrangement process. wikipedia.org Similarly, in the study of degenerate rearrangements, where the reactant and product are chemically identical, isotopic labeling is the only method to demonstrate that a reaction has indeed occurred. ias.ac.in

Identification of Short-Lived Intermediates via 13C Labeling

Many organic reactions proceed through highly reactive, short-lived intermediates that are present in concentrations too low for direct detection by conventional spectroscopic methods. nih.gov Isotopic labeling with 13C can help to identify and characterize these transient species. nih.gov The presence of the 13C nucleus can be detected using specialized techniques like 13C NMR spectroscopy, even at very low concentrations. ias.ac.in

For example, the existence of the o-benzyne intermediate, a fleeting species crucial in certain substitution and cyclization reactions, was confirmed through microwave spectroscopy of 13C-isotopically substituted precursors. harvard.edu In other catalytic reactions, such as the gold-catalyzed cycloisomerization of diynes with benzene (B151609), electrospray ionization mass spectrometry (ESI-MS) can detect the cationic intermediates formed along the catalytic cycle, and 13C labeling can provide further confirmation of their structure and role. nih.gov The ability to trap and identify these intermediates is critical for a complete understanding of the reaction mechanism.

Mechanistic Insights into Catalytic Processes Involving this compound

This compound is an invaluable tool for studying the mechanisms of catalytic reactions. catalysis.blog By labeling the benzene reactant, researchers can follow its transformation within the catalytic cycle, identifying key intermediates and determining the rate-limiting steps. For instance, in the alkylation of benzene with methane (B114726) over ZnZSM-5 zeolites, the use of 13C-labeled methane allowed for the independent monitoring of the conversion of both methane and benzene, revealing that methane is first activated to form methoxy (B1213986) species and zinc methyl intermediates. acs.org

In another study, the co-reaction of [12C]benzene and [13C]methanol over a zeolite H-beta catalyst was investigated to understand the methanol-to-hydrocarbons (MTH) reaction. researchgate.netnortheastern.edu The rapid methylation of benzene led to the in-situ formation of 13C-labeled hexamethylbenzene (B147005) and the heptamethylbenzenium cation, providing crucial details about the intermediates and reaction pathways in the MTH process. researchgate.netnortheastern.edu Similarly, 13C-labeled reaction studies have been used to investigate the methylation of benzene in Cu-zeolite systems, demonstrating that benzene can be successfully methylated to form toluene (B28343). uio.no These studies, which often employ techniques like in-situ solid-state NMR, provide a detailed picture of the catalyst's active sites and the transformations occurring on its surface. catalysis.blogscispace.com

Investigation of Biogeochemical Transformation Pathways

This compound plays a crucial role in unraveling the complex pathways of benzene degradation in the environment. By introducing 13C-labeled benzene into environmental samples, scientists can trace the flow of carbon through microbial communities and identify the organisms responsible for its breakdown.

Stable Isotope Probing (SIP) for Biodegradation Mechanism Elucidation

Stable Isotope Probing (SIP) is a powerful molecular biological tool that provides conclusive evidence of in-situ biodegradation. enviro.wikibattelle.org In a typical SIP study, a substrate enriched with a stable isotope, such as this compound, is introduced into an environmental sample. microbe.comitrcweb.org If microorganisms in the sample utilize the labeled benzene as a carbon source, the 13C will be incorporated into their biomass, including key cellular components like phospholipid fatty acids (PLFA), DNA, and RNA. microbe.comitrcweb.org

The analysis of these labeled biomarkers allows researchers to link specific microbial populations to the degradation of the contaminant. itrcweb.orgoup.com For example, the detection of 13C-enriched PLFA confirms that the labeled benzene was metabolized and incorporated into microbial cell membranes. battelle.orgresearchgate.net Furthermore, the mineralization of benzene to carbon dioxide can be tracked by measuring the incorporation of 13C into dissolved inorganic carbon (DIC). battelle.orgmicrobe.com

SIP has been widely used to study benzene biodegradation under various conditions, including aerobic and anaerobic environments. battelle.orgusask.canih.gov These studies have demonstrated that the capability for benzene biodegradation is widespread among indigenous microbial populations. battelle.org

DNA-SIP and RNA-SIP for Microorganism Identification and Metabolic Linkage

To identify the specific microorganisms responsible for benzene degradation, SIP is often coupled with the analysis of nucleic acids (DNA and RNA). itrcweb.orgnih.gov In DNA-SIP and RNA-SIP, after incubation with this compound, total DNA or RNA is extracted from the environmental sample. unesp.br The "heavy" nucleic acids containing 13C are then separated from the "light" unlabeled nucleic acids by density gradient ultracentrifugation. itrcweb.orgunesp.br

The subsequent phylogenetic analysis of the 13C-labeled DNA or RNA, often through sequencing of the 16S rRNA gene, allows for the identification of the active benzene-degrading microorganisms. unesp.brsemanticscholar.org RNA-based SIP is particularly useful for studying slow-growing anaerobic benzene degraders because RNA is more rapidly turned over and incorporates the label more quickly than DNA. nih.gov

Numerous studies have successfully employed DNA-SIP and RNA-SIP to identify key players in benzene biodegradation in various environments. For example, in a methanogenic enrichment culture, DNA-SIP with 13C-benzene revealed that bacteria related to Desulfobacterales and Coriobacteriaceae were the major benzene degraders. semanticscholar.orgnih.gov In another study under denitrifying conditions, RNA-SIP identified a phylotype affiliated with the genus Azoarcus as the primary benzene-degrading organism. nih.gov These techniques have significantly expanded our understanding of the diversity of microorganisms involved in the anaerobic degradation of benzene. nih.govkarger.com

Study TypeConditionsLabeled SubstrateKey FindingsIdentified Microorganisms
DNA-SIPMethanogenic[13C]benzeneIdentified major benzene degraders in a complex microbial community. semanticscholar.orgnih.govDesulfobacterales-related and Coriobacteriaceae-related bacteria. semanticscholar.orgnih.gov
DNA-SIPIron-reducing[13C]benzeneRevealed a syntrophic relationship in benzene degradation. usask.caPeptococcaceae and Desulfobulbaceae-related bacteria. usask.ca
DNA-SIPAerobic[13C]benzeneIdentified dominant benzene degraders in contaminated and agricultural soils. researchgate.netPolaromonas sp., Acidobacterium, "candidate" phylum TM7, and unclassified Sphingomonadaceae. researchgate.net
RNA-SIP & Protein-SIPOxic[13C6]-benzeneDelineated bacteria and predominant degradation pathways. nih.govZoogloea, Ferribacterium, Aquabacterium, and Hydrogenophaga. nih.gov
RNA-SIPDenitrifying[13C6]benzeneIdentified specific benzene-degrading phylotype in gasoline-contaminated groundwater. nih.govPhylotype affiliated with the genus Azoarcus. nih.gov
Protein-SIPSulfate-reducing13C6-labeled benzeneTraced the carbon flux within a microbial consortium. nih.govPhylotype belonging to the Cryptanaerobacter/Pelotomaculum group within the Peptococcaceae. nih.gov

Table 1: Selected Studies Utilizing this compound in Biogeochemical Research

Protein-SIP for Proteomic and Metaproteomic Analysis

Protein-based Stable Isotope Probing (Protein-SIP) is an advanced analytical technique that provides a direct link between metabolic function and the identity of microorganisms within a complex community. ufz.deresearchgate.net When microorganisms assimilate this compound as a carbon source, the heavy isotope is incorporated into their newly synthesized proteins. ufz.de By analyzing the proteome of a microbial community fed with this compound, researchers can identify the specific proteins that become labeled with 13C. ufz.denih.govoup.com This labeling pattern reveals which organisms are actively metabolizing the benzene. ufz.denih.gov

This method has been instrumental in identifying key players in benzene degradation. nih.govoup.com For instance, in studies of microbial biofilms, Protein-SIP with this compound has revealed that phylotypes related to Zoogloea, Ferribacterium, Aquabacterium, and Hydrogenophaga are primary assimilators of benzene-derived carbon. oup.comoup.com The technique also allows for the identification of specific enzymes involved in the degradation pathways. The detection of 13C-labeled proteins such as toluene dioxygenase and catechol 2,3-dioxygenase suggests that benzene is degraded via a dihydroxylation pathway followed by meta-cleavage of the resulting catechol. nih.govoup.comoup.com

Furthermore, time-resolved Protein-SIP experiments can track the flow of carbon through the microbial food web. researchgate.net By analyzing the incorporation of 13C into different proteins over time, it is possible to distinguish between primary degraders that directly consume the this compound and secondary consumers that feed on the byproducts or necromass of the primary degraders. researchgate.netnih.gov This provides a detailed picture of the carbon flux and functional relationships within the microbial community. researchgate.net

The quantitative nature of Protein-SIP allows for the calculation of the relative isotopic abundance (RIA) of 13C in proteins, offering a measure of the metabolic activity of different microbial groups. researchgate.netnih.gov This has been used to characterize the functionality of sulfate-reducing communities degrading other aromatic hydrocarbons, a methodology directly applicable to this compound studies. nih.gov

Phospholipid Fatty Acid (PLFA) Analysis for Biomass Incorporation

Phospholipid fatty acid (PLFA) analysis is a widely used method to quantify viable microbial biomass and characterize the general composition of a microbial community. microbe.com PLFAs are essential components of microbial cell membranes and degrade rapidly upon cell death, making them a reliable indicator of the living microbial population. microbe.com When microorganisms utilize this compound as a carbon source, the 13C is incorporated into their cellular components, including PLFAs. microbe.comenviro.wikiresearchgate.net

The analysis of 13C-enriched PLFAs provides unequivocal proof of in-situ biodegradation, as it demonstrates the direct incorporation of carbon from the contaminant into the microbial biomass. microbe.comenviro.wikiresearchgate.netbattelle.org This technique, often used within a Stable Isotope Probing (SIP) framework, involves deploying passive samplers containing 13C-labeled benzene into a contaminated environment. enviro.wikiresearchgate.net After an incubation period, the samplers are retrieved, and the PLFAs from the colonized microbial community are extracted and analyzed for 13C content. enviro.wikiresearchgate.net

An increase in the 13C/12C ratio of the PLFAs above natural background levels confirms that the indigenous microorganisms have actively metabolized the this compound. enviro.wikibattelle.org Different types of microorganisms synthesize distinct "signature" PLFA biomarkers. microbe.com By analyzing the 13C enrichment in specific PLFAs, it is possible to identify the microbial groups responsible for the degradation. For example, 13C-enrichment in fatty acids associated with anaerobic microorganisms indicates their active role in the biodegradation of this compound or its metabolites. battelle.org

Table 1: PLFA Analysis Findings in this compound Biodegradation Studies

FindingSignificanceReferences
Detection of 13C-enriched PLFAConclusively demonstrates the incorporation of benzene carbon into microbial biomass, confirming biodegradation. microbe.comenviro.wikiresearchgate.netbattelle.org
13C enrichment in specific anaerobic PLFA biomarkersIndicates that anaerobic microorganisms were actively involved in the degradation of this compound or its metabolites. battelle.org
Different PLFA profiles in benzene- vs. toluene-amended biotrapsSuggests that distinct microbial communities are involved in the biodegradation of these two related compounds. researchgate.net
Tracing Mineralization to 13CO2

A key endpoint in the biodegradation of organic compounds is mineralization, the complete oxidation of the compound to carbon dioxide (CO2). microbe.com The use of this compound allows for the direct and unambiguous tracking of this process through the detection of 13C-labeled carbon dioxide (13CO2). microbe.comenviro.wikiqucosa.de When microorganisms metabolize this compound for energy, they release the labeled carbon as 13CO2. microbe.comenviro.wikiepa.gov

The quantification of 13CO2 produced from the degradation of this compound provides conclusive evidence of contaminant mineralization. microbe.comenviro.wikibattelle.orgepa.gov This is often measured as part of a SIP study, where the dissolved inorganic carbon (DIC), which includes CO2 and carbonates, is analyzed for 13C enrichment. microbe.comepa.gov An increase in the δ13C value of the DIC above background levels indicates that the labeled benzene has been mineralized. epa.gov

In laboratory microcosm studies, the continuous release of 13CO2 from incubations with 13C-benzene has been observed, confirming mineralization. oup.comoup.com The amount of 13CO2 produced can be correlated with the amount of degraded this compound to determine the extent of mineralization. oup.comoup.com For example, in some studies, approximately half of the degraded 13C-labeled benzene was converted to 13CO2, indicating significant mineralization by the microbial community. oup.com Under methanogenic conditions, the mineralization can also lead to the production of 13C-labeled methane (13CH4).

Anaerobic Degradation Pathways of this compound

The anaerobic degradation of benzene is a slow and complex process, and its initial activation in the absence of oxygen has been a subject of extensive research. oup.comusask.ca The use of this compound has been pivotal in identifying the key activation mechanisms and subsequent metabolic pathways.

Benzene Activation Mechanisms (Hydroxylation, Carboxylation, Methylation)

Three primary mechanisms have been proposed for the initial anaerobic activation of the stable benzene ring: hydroxylation, carboxylation, and methylation. oup.comusask.caresearchgate.netscholaris.cau-tokyo.ac.jp

Hydroxylation: This mechanism involves the addition of a hydroxyl group to the benzene ring to form phenol (B47542). oup.comresearchgate.net Studies using 13C6-benzene in methanogenic enrichment cultures have detected the formation of 13C6-phenol, providing evidence for this pathway. oup.comnih.gov The transient appearance of phenol, which is subsequently transformed, suggests it is an intermediate in the degradation process. nih.gov Evidence for hydroxylation has also been found in iron-reducing and sulfate-reducing conditions. acs.org

Carboxylation: This pathway involves the direct addition of a carboxyl group to the benzene ring to produce benzoate (B1203000). oup.comresearchgate.net This is considered a favorable pathway in some anaerobic conditions. researchgate.net Metaproteomic analysis of nitrate-reducing microbial communities has identified a subunit of a putative anaerobic benzene carboxylase, suggesting that benzene was activated by carboxylation. qucosa.deoup.com The subsequent detection of labeled benzoate from this compound further supports this mechanism. nih.govacs.orgresearchgate.net

Methylation: In this mechanism, a methyl group is added to the benzene ring, forming toluene. oup.comresearchgate.net The detection of [ring-13C]-toluene as a transient intermediate in both nitrate-reducing and methanogenic cultures supplied with 13C6-benzene provides strong evidence for this activation step. researchgate.netnih.gov This initial methylation is often followed by the transformation of toluene to benzoate. nih.gov

Identification of 13C-Labeled Metabolites (e.g., Toluene, Benzoate, Phenol)

The use of this compound coupled with sensitive analytical techniques like gas chromatography/mass spectrometry (GC/MS) has enabled the definitive identification of key metabolites in anaerobic degradation pathways. researchgate.netnih.gov

In studies with nitrate-reducing and methanogenic enrichment cultures, the transient appearance of [ring-13C]-toluene and [ring-13C]-benzoate was observed during the degradation of 13C6-benzene. researchgate.netnih.gov This provides direct evidence for a pathway involving the initial methylation of benzene to toluene, which is then further metabolized to benzoate. nih.gov

In methanogenic cultures, 13C6-phenol has also been detected as a metabolite, suggesting that a hydroxylation pathway can also be operative. oup.comnih.govnih.gov The subsequent transformation of this labeled phenol to benzoate has also been suggested. nih.gov The detection of these 13C-labeled intermediates is crucial for confirming their role in the metabolic pathway and ruling out the possibility of them being artifacts. acs.org

Table 2: 13C-Labeled Metabolites Detected from this compound Degradation

Labeled MetaboliteProposed Precursor ReactionCulture ConditionsReferences
[ring-13C]-TolueneMethylationNitrate-reducing, Methanogenic researchgate.netnih.govnih.gov
[ring-13C]-BenzoateCarboxylation or from TolueneNitrate-reducing, Methanogenic, Sulfate-reducing, Iron-reducing researchgate.netnih.govacs.orgresearchgate.net
13C6-PhenolHydroxylationMethanogenic, Sulfate-reducing, Iron-reducing oup.comnih.govacs.orgnih.gov
Role of Specific Microbial Consortia in this compound Mineralization

The complete mineralization of benzene under anaerobic conditions is often carried out by complex microbial consortia, where different members perform specialized functions. oup.comnih.gov this compound has been instrumental in identifying the key microbial players and their roles in these consortia.

Studies have shown that under nitrate-reducing conditions, phylotypes belonging to the family Peptococcaceae are important primary degraders of benzene. qucosa.deoup.combiorxiv.orgbiorxiv.org The use of 13C-labeled benzene has confirmed their role in benzene assimilation. biorxiv.org In some nitrate-reducing consortia, members of Rhodocyclaceae have also been identified as primary benzene degraders. biorxiv.org The mineralization of this compound to 13CO2 has been demonstrated in these consortia. biorxiv.orgbiorxiv.org

Under methanogenic conditions, the degradation of benzene is often a syntrophic process involving fermenting bacteria, hydrogenotrophic methanogens, and aceticlastic methanogens. nih.gov DNA-based stable isotope probing has identified bacteria within the class Deltaproteobacteria as key benzene degraders in methanogenic cultures. usask.ca

In iron-reducing environments, enrichment cultures mineralizing this compound have been shown to contain abundant phylotypes related to Betaproteobacteriales, Ignavibacteriales, Desulfuromonadales, and methanogens of the genera Methanosarcina and Methanothrix. qucosa.de This diversity suggests complex interactions within the community, where some organisms may be primary degraders while others consume intermediate products. qucosa.debiorxiv.org For instance, Geobacter metallireducens, a known iron-reducer, has been shown to degrade benzene. biorxiv.org

Environmental Fate Studies Using 13C-Labeled Contaminants

The use of isotopically labeled compounds, particularly those enriched with stable isotopes like Carbon-13 (¹³C), is a powerful tool in environmental science. This compound (¹³C₆H₆), a form of benzene where all six carbon atoms are the ¹³C isotope, serves as a highly effective tracer for studying the environmental fate of benzene, a widespread and hazardous pollutant. By introducing a known quantity of this compound into a contaminated system, researchers can precisely track its movement, transformation, and degradation without ambiguity from pre-existing, unlabeled (¹²C) benzene.

Tracking Contaminant Degradation in Environmental Matrices (Soil, Groundwater)

This compound is instrumental in unequivocally demonstrating and quantifying the biodegradation of benzene in complex environmental matrices like soil and groundwater. researchgate.net Traditional methods that measure the decrease in contaminant concentration can be misleading, as the loss could be due to physical processes like dilution or sorption rather than biological breakdown. Stable Isotope Probing (SIP) with this compound overcomes this challenge.

In a typical study, ¹³C-labeled benzene is introduced into microcosms containing contaminated soil or groundwater. rsc.orgasm.org As indigenous microorganisms metabolize the labeled benzene, the ¹³C atoms are incorporated into their biomass or respired as labeled carbon dioxide (¹³CO₂). rsc.orgcore.ac.uk By monitoring the increase in ¹³CO₂ or the enrichment of ¹³C in microbial biomarkers such as phospholipid fatty acids (PLFAs), researchers can confirm that biodegradation is occurring. rsc.orgacs.orgdavidcwhite.org

One study investigating short-term soil contamination used ¹³C-labeled benzene to distinguish between heterotrophic soil respiration (producing ¹²CO₂) and benzene degradation (producing ¹³CO₂). rsc.orgcopernicus.org The researchers observed the highest rate of benzene degradation 33 hours after the contamination event, which coincided with the peak production of ¹³CO₂. rsc.orgcopernicus.org This approach allows for the direct measurement of degradation kinetics in real-time. copernicus.org

In groundwater studies, in-situ "biotraps" containing nutrient-amended beads and ¹³C-labeled benzene have been deployed in contaminated aquifers. researchgate.netacs.orgdavidcwhite.org After a period of incubation in a monitoring well, the traps are retrieved and analyzed. acs.orgdavidcwhite.org Research at a heavily contaminated site in Zeitz, Germany, used this method to provide clear evidence of benzene biodegradation. researchgate.netacs.orgdavidcwhite.org Analysis of the PLFAs from the microbial biofilms that grew on the beads showed significant ¹³C enrichment, confirming that the indigenous organisms had assimilated carbon from the labeled benzene under actual aquifer conditions. acs.orgdavidcwhite.org

Table 1: Research Findings on this compound Degradation in Environmental Media

Study FocusEnvironmental MatrixKey MeasurementFindingReference
Short-term response of soil micro-flora to benzene contaminationSilty-loamy soil¹³CO₂ production ratePeak benzene degradation (0.63 µmol m⁻² s⁻¹) occurred 33 hours after spiking. rsc.orgcopernicus.org
Proof of in-situ biodegradation in a contaminated aquiferGroundwater¹³C enrichment in microbial lipid fatty acidsDemonstrated transformation of labeled benzene into biomass, verifying in-situ biodegradation. acs.orgdavidcwhite.org
Identification of active benzene-degrading populationsCoal tar-contaminated groundwater¹³C-labeled community DNAIdentified specific Betaproteobacteria and Gammaproteobacteria as the active benzene metabolizers. asm.org
Mineralization under different anaerobic conditionsContaminated aquifer material¹³CO₂ production from ¹³C-labeled benzeneConfirmed slow mineralization of benzene under iron-reducing conditions. core.ac.uk
Source Identification of Environmental Pollutants

While this compound is primarily used as an intentional tracer, the underlying principle of isotopic analysis is also fundamental to identifying the sources of environmental pollutants. Different sources of commercially produced benzene can have slightly different natural ratios of ¹³C to ¹²C due to variations in their petroleum feedstocks and manufacturing processes. acs.org This results in a unique isotopic "fingerprint" for each source.

Research has shown that benzenes from different manufacturers exhibit a distinguishable range of δ¹³C values. acs.org For instance, δ¹³C values for various commercial benzenes have been measured to be between -24.93‰ and -27.92‰. acs.org If a groundwater plume is contaminated with benzene, the isotopic signature of the benzene in the plume can be compared to the signatures of potential sources in the area, such as different underground storage tanks or industrial facilities. A match in the isotopic signature can provide strong evidence for linking the contamination to a specific source. This technique, known as compound-specific isotope analysis (CSIA), is crucial for environmental forensics and assigning liability for cleanup.

Isotopic Kinetic Fractionation Studies

During biodegradation, microorganisms often preferentially metabolize molecules containing the lighter isotope (¹²C) over those with the heavier isotope (¹³C). scirp.org This is because breaking chemical bonds involving ¹²C requires slightly less energy. As a result, the remaining, undegraded pool of the contaminant becomes progressively enriched in the heavier ¹³C isotope. asm.org This phenomenon is known as the kinetic isotope effect (KIE), and its measurement provides profound insights into degradation processes. acs.org

Quantification of Isotope Fractionation During Biodegradation

The magnitude of isotope fractionation is quantified using an enrichment factor (ε), which is a constant for a specific degradation reaction under given environmental conditions. asm.org Studies have systematically quantified the carbon isotope enrichment factors for benzene biodegradation under various redox conditions. nih.gov

Under anaerobic conditions, significant differences in fractionation are observed depending on the terminal electron acceptor used by the microorganisms. asm.orgnih.gov For example, the mean carbon enrichment factor (εC) for benzene degradation under sulfate-reducing conditions was found to be -3.6‰, which was significantly different from the values for nitrate-reducing (εC = -1.9‰) and methanogenic (εC = -2.1‰) conditions. asm.orgnih.gov Aerobic biodegradation of benzene by different bacterial strains also results in distinct carbon isotope enrichment factors, with reported values ranging from -1.46‰ to -3.53‰. acs.org These distinct ε values can help identify the specific biochemical pathways and microbial processes driving benzene attenuation at a contaminated site. nih.govsci-hub.se

Table 2: Carbon Isotope Enrichment Factors (εC) for Benzene Biodegradation

Degradation ConditionBacterial Culture / ConsortiumEnrichment Factor (εC) in ‰Reference
AerobicAcinetobacter sp.-1.46 ± 0.06 acs.org
AerobicBurkholderia sp.-3.53 ± 0.26 acs.org
Anaerobic (Nitrate-Reducing)Mixed Culture-1.9 ± 0.2 asm.orgnih.gov
Anaerobic (Sulfate-Reducing)Mixed Culture-3.6 ± 0.3 asm.orgnih.gov
Anaerobic (Methanogenic)Mixed Culture-2.1 ± 0.2 asm.orgnih.gov

Relationship Between Isotopic Fractionation and Degradation Extent

A direct mathematical relationship exists between the change in the isotopic composition of the remaining contaminant and the fraction of the contaminant that has been degraded. This relationship is described by the Rayleigh distillation equation. nih.gov By measuring the isotopic composition of benzene at the contamination source (δ¹³C₀) and at a downgradient point in the plume (δ¹³Cₜ), and by knowing the enrichment factor (ε) for the active degradation process, one can calculate the extent of biodegradation. nih.gov

The spatial distribution of benzene's carbon isotope composition in a contaminated aquifer can reveal zones of active in-situ biodegradation. nih.gov For example, observations of systematic enrichment in ¹³C at the fringes of a contaminant plume indicate that natural attenuation is occurring. nih.govresearchgate.net In one study, an enrichment of 5‰ in the carbon isotopic composition of benzene was used to calculate that between 76% and 93% of the benzene had been degraded, depending on whether sulfate-reducing or methanogenic conditions were assumed. researchgate.net This quantitative approach allows environmental scientists to assess the effectiveness of natural attenuation as a remediation strategy and to develop accurate conceptual models of contaminant behavior in the subsurface. nih.gov

Computational and Theoretical Investigations of Benzene 13c

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations serve as a powerful tool to elucidate the intricate structural and electronic characteristics of molecules. For Benzene-13C, these computational methods provide insights that complement and often predict experimental findings.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for investigating the properties of this compound. Ab initio methods, based on first principles of quantum mechanics, and DFT, which utilizes electron density to calculate molecular properties, have been extensively employed to study this isotopologue.

Researchers have utilized these methods to calculate various parameters, including nuclear magnetic resonance (NMR) chemical shifts. rsc.orgicontechjournal.comworldscientific.com For instance, DFT calculations, often using functionals like B3LYP, have been successful in reproducing experimental ¹³C NMR chemical shifts. researchgate.net The choice of basis set, such as 6-311++G(2d,p), is crucial for the accuracy of these calculations. researchgate.netbohrium.com Studies have shown that a multi-standard approach, using methanol (B129727) and benzene (B151609) as reference standards, can improve the accuracy of computed ¹³C NMR shifts for sp³- and sp/sp²-hybridized carbons, respectively, performing better than the traditional tetramethylsilane (B1202638) (TMS) standard. acs.org

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to predict chemical shifts. icontechjournal.comresearchgate.net This method has been applied to calculate the ¹³C chemical shifts in various benzene derivatives and complexes, showing good agreement with experimental data. bohrium.comacs.org The accuracy of these calculations is highly dependent on the quality of the optimized molecular geometry, with specialized basis sets like pecG-n (n = 1, 2) being developed to minimize errors arising from the geometry factor. mdpi.com

Theoretical calculations have also been instrumental in understanding the structure and bonding in complex systems containing a benzene ring. For example, in (η⁶-C₆H₆)Cr(CO)₃, DFT calculations have been used to analyze the geometry and electronic structure. acs.orgscispace.com Furthermore, ab initio calculations have been employed to determine ¹³C-¹³C spin-spin coupling tensors in fully ¹³C-enriched benzene, with results that confirm experimental findings. acs.org

Modeling of Isotopic Effects on Molecular Parameters

The substitution of ¹²C with ¹³C in the benzene ring introduces subtle but measurable isotopic effects on various molecular parameters. Computational modeling plays a crucial role in understanding and quantifying these effects.

One of the key areas of investigation is the impact of isotopic substitution on NMR parameters. Theoretical models have been developed to explain the long-range deuterium (B1214612) isotope effects on ¹³C chemical shifts in benzene derivatives, which are related to molecular conformation. irb.hr These models often rely on ab initio and semi-empirical calculations to determine molecular torsional angles, which are then correlated with experimentally observed isotope effects. irb.hr

Furthermore, theoretical calculations are essential for interpreting experimental data from techniques like mass-correlated rotational Raman spectroscopy. By comparing experimental spectra of different isotopologues, including ¹³C–C₅H₆ and ¹³C₆H₆, with simulated spectra, researchers can derive precise rotational constants and molecular geometries. rsc.orgrsc.org These studies often rely on the assumption of isotopic invariance of the molecular geometry, although more advanced models can account for isotope-dependent bond lengths. rsc.org

The influence of isotopic substitution on spin-spin coupling constants has also been a subject of theoretical investigation. Ab initio calculations have been performed to determine the indirect ¹³C-¹³C spin-spin coupling tensors in benzene, providing results that are in good agreement with experimental data obtained from liquid crystal NMR. acs.org These calculations help to elucidate the physical contributions to the coupling constants and their anisotropies. acs.org

Aromaticity Analysis Using Computational Metrics

The concept of aromaticity is central to the chemistry of benzene. Computational methods provide quantitative metrics to assess the degree of aromaticity, offering insights that go beyond simple structural rules.

Nucleus-Independent Chemical Shift (NICS) Calculations for Aromaticity Assessment

Nucleus-Independent Chemical Shift (NICS) is a widely used computational tool to evaluate the aromaticity of a cyclic system. It is defined as the negative of the magnetic shielding computed at a specific point within or above the ring. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity.

For benzene, NICS calculations consistently show a significant negative value at the ring center (NICS(0)) and above the ring plane (e.g., NICS(1)), confirming its strong aromatic character. The out-of-plane component of the NICS tensor (NICSzz) is often considered a more reliable indicator of aromaticity. scispace.com

The choice of computational method and the specific location of the NICS probe can influence the calculated values. github.io For instance, studies on (η⁶-C₆H₆)Cr(CO)₃ have shown that while NICS(0) might suggest an increase in aromaticity upon complexation, other indicators like NICS(0)zz point to a reduction. scispace.com This highlights the importance of a careful and comprehensive analysis when using NICS to assess aromaticity in complex systems. Dissected NICS methods, which break down the total NICS value into contributions from different molecular orbitals (e.g., σ and π), can provide a more detailed picture of the electronic contributions to aromaticity. github.io

Spatial Magnetic Properties and Aromaticity Probes

Beyond single-point NICS calculations, the analysis of the spatial distribution of magnetic shielding provides a more comprehensive picture of aromaticity. This can be visualized through iso-chemical-shielding surfaces (ICSS), which map the regions of shielding and deshielding around the molecule.

For an aromatic molecule like benzene, the characteristic ring current induces a shielding cone above and below the plane of the ring and a deshielding region in the plane of the ring, where the protons are located. nih.govmdpi.com This spatial magnetic response is a hallmark of aromaticity and can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov

These spatial magnetic properties can be used to compare the aromaticity of different molecules or the same molecule in different electronic states. For example, studies have shown that the second singlet excited state (S2) of benzene is significantly more aromatic than its ground state (S0). The analysis of off-nucleus isotropic magnetic shielding isosurfaces and contour plots provides a clear visual representation of these differences in aromatic character.

Simulation of Spectroscopic Data

Computational simulations of spectroscopic data are an invaluable tool for interpreting experimental results and for predicting the spectral properties of new or uncharacterized molecules. For this compound, the simulation of NMR spectra is particularly important.

Various software packages and online tools are available to simulate ¹H and ¹³C NMR spectra. chemdoodle.com These simulations are typically based on quantum chemical calculations of chemical shifts and coupling constants. By inputting a molecular structure, these programs can generate a predicted spectrum that can be compared with experimental data. chemdoodle.com This is particularly useful for assigning peaks in complex spectra and for verifying proposed structures.

High-resolution rotational Raman spectra can also be simulated and compared with experimental data. Programs like PGOPHER are used to fit rotational constants to assigned lines in the experimental spectra of benzene isotopologues, including those containing ¹³C. rsc.org This comparison allows for the precise determination of molecular structure and spectroscopic constants. rsc.org

Prediction of 13C NMR Chemical Shifts and Coupling Constants

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time, offering deep insights into the conformational dynamics and interactions of this compound in different environments.

Isotope effects on NMR chemical shifts can be highly sensitive to molecular conformation. Long-range deuterium isotope effects on ¹³C chemical shifts in benzene derivatives have been shown to be conformationally dependent. irb.hr Specifically, the isotope effect over six bonds (⁶ΔD) correlates linearly with the torsional angle between the benzene ring and a substituent group. irb.hrsrce.hr This relationship has been established through experimental measurements on specifically deuterated compounds and theoretical calculations of molecular torsional angles using ab initio and semi-empirical methods. irb.hr

While these studies have focused on deuterium isotope effects, the underlying principle—that isotopic substitution perturbs the vibrational averaging of the molecular structure and thereby affects NMR parameters in a conformation-dependent manner—is directly applicable to this compound. The substitution of ¹²C with ¹³C alters bond vibrational frequencies, which can influence reaction kinetics and conformational equilibria. The directionality of these isotope effects is also a critical factor; the magnitude of the effect can differ significantly depending on the relative orientation of the C-isotope bond and the observed nucleus. srce.hr

In liquid and solid states, the properties of this compound are influenced by interactions with neighboring molecules. MD simulations are a key tool for studying these intermolecular forces and their consequences. Simulations of neat liquid benzene have been used to investigate the anisotropy of molecular reorientational motion. acs.orgaip.org These studies, often complemented by ¹³C NMR relaxation measurements, can evaluate rotational diffusion constants, revealing that the in-plane rotation of the benzene molecule is faster than its tumbling motion. acs.orgaip.org

The presence of intermolecular interactions invariably causes a net deshielding effect on the nucleus, leading to gas-to-liquid shifts in NMR spectra. ismar.org MD simulations using force fields derived from quantum mechanical calculations can accurately model the thermodynamic and structural properties of benzene in condensed phases. researchgate.net These simulations show how the mobility and reorientation of benzene molecules are affected when dissolved in other media, such as a polystyrene matrix or a discotic liquid crystal. acs.orgresearchgate.net Studies on the sorption of benzene in condensed organic matter also highlight the importance of intermolecular interactions in these environments. odu.edu Furthermore, investigations into co-crystals, such as that of benzene and acetonitrile, reveal how specific intermolecular interactions, like C-H···π interactions, dictate the packing and stability of benzene in mixed solid phases. smu.edu These findings are crucial for understanding the behavior of this compound when used as a tracer in complex condensed-phase systems. mdpi.com

Applications of Benzene 13c in Advanced Research Fields

Mechanistic Organic Chemistry Research

The use of Benzene-¹³C₆ has been instrumental in elucidating the intricate details of organic reaction mechanisms. By replacing specific carbon atoms with their ¹³C isotopes, chemists can track the transformation of reactants into products, providing direct evidence for proposed mechanistic pathways.

One of the primary techniques employed is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹³C NMR spectroscopy can distinguish between the labeled and unlabeled carbon atoms within a molecule, offering insights into bond formations and cleavages. fiveable.mesavemyexams.com For instance, in the study of electrophilic aromatic substitutions, labeling the benzene (B151609) ring helps to identify the precise positions of attack and any subsequent rearrangements. rsc.org

Isotopic labeling with Benzene-¹³C₆ is also crucial for studying degenerate rearrangements, where the reactant and product are chemically identical. ias.ac.in Without the isotopic label, these reactions would be impossible to observe. Furthermore, the analysis of ¹³C-¹³C spin-spin coupling tensors in Benzene-¹³C₆ provides detailed information about the electronic structure and bonding within the aromatic ring. acs.orgacs.org

In the realm of catalysis, Benzene-¹³C₆ has been used to investigate reactions such as the methylation of benzene over zeolites. By co-reacting [¹²C]benzene with [¹³C]methanol, researchers can follow the incorporation of the ¹³C-labeled methyl group into the benzene ring, leading to the formation of toluene (B28343) and other methylated products. researchgate.netresearchgate.net This approach helps to identify key intermediates, such as the heptamethylbenzenium cation, and clarify the reaction pathways involved in processes like the methanol-to-hydrocarbons (MTH) reaction. researchgate.net

Key Research Findings in Mechanistic Organic Chemistry:

Research AreaTechnique(s)Key Finding
Benzene Isopropylation¹³C-MAS NMRElucidated the classical carbenium ion alkylation mechanism and identified that desorption/diffusion of cumene (B47948) is the rate-limiting step. scispace.com
Methanol-to-Hydrocarbons (MTH) Reaction¹³C NMRDemonstrated that the methylation of benzene to form hexamethylbenzene (B147005) and the heptamethylbenzenium cation is faster than isotopic scrambling. researchgate.net
Benzene Methylation on Zeolites¹³C MAS NMRShowed that methoxy (B1213986) species formed on CuO/H-ZSM-5 zeolites readily methylate benzene to toluene. researchgate.net
Substituent Effects on Benzene¹³C NMRRevealed that the chemical shifts in the NMR spectrum are primarily determined by the σ bonding orbitals of the aryl ring, not the π orbitals as conventionally thought. rsc.org

Environmental Bioremediation and Monitoring Strategies

Benzene is a widespread environmental contaminant, and understanding its fate and degradation in soil and groundwater is critical for developing effective bioremediation strategies. usask.caeaht.org Benzene-¹³C₆ serves as a stable isotope tracer to monitor the biodegradation of benzene by indigenous microbial communities. copernicus.orgacs.org

When Benzene-¹³C₆ is introduced into a contaminated site, microorganisms that can degrade benzene will incorporate the ¹³C into their biomass and metabolic byproducts, such as carbon dioxide (¹³CO₂). usask.cacopernicus.org By measuring the enrichment of ¹³C in microbial fatty acids or the production of ¹³CO₂, scientists can definitively confirm and quantify the in-situ biodegradation of benzene. acs.orgepa.gov This method provides direct evidence of bioremediation, distinguishing it from other removal processes like dilution or sorption.

Studies have utilized Benzene-¹³C₆ in various environmental settings:

Anaerobic Aquifers: Researchers have used ¹³C-labeled benzene to demonstrate its degradation under different anaerobic conditions, including nitrate-reducing, iron-reducing, sulfate-reducing, and methanogenic conditions. nih.govcore.ac.uk

Contaminated Soils: The application of Benzene-¹³C₆ has allowed for the investigation of microbial respiration and benzene degradation kinetics in soil, revealing the short-term response of soil bacteria to contamination. copernicus.org

In Situ Microcosms: Biotraps amended with Benzene-¹³C₆ have been deployed in groundwater monitoring wells to enrich and identify the specific microorganisms responsible for benzene degradation under actual aquifer conditions. acs.org

These studies not only confirm the occurrence of biodegradation but also help in identifying the key microbial players and the environmental factors that influence the degradation rates. epa.gov

Table of Research Findings in Environmental Bioremediation:

Study FocusKey Finding
Anaerobic Benzene DegradationConfirmed benzene mineralization under various electron-accepting conditions (nitrate, iron, sulfate). nih.gov
Soil Biodegradation KineticsCombined Raman gas spectroscopy with ¹³C-labeled benzene to simultaneously monitor soil respiration and benzene degradation rates. copernicus.org
In Situ Biodegradation AssessmentUsed ¹³C-amended biotraps to verify benzene biodegradation by indigenous aquifer microorganisms and showed different microbial communities degrade benzene and toluene. acs.org
Reactive Barrier PerformanceVerified both anaerobic and aerobic degradation of ¹³C-labeled chlorobenzenes and benzene occurred at greater rates in reactive barriers compared to control areas. epa.gov

Biochemical and Metabolic Research Beyond Environmental Systems

The application of Benzene-¹³C₆ extends to understanding metabolic pathways in various organisms, from bacteria to humans. nih.gov By introducing the labeled compound, researchers can trace its metabolic fate, identify metabolites, and quantify metabolic fluxes. 13cflux.net

In human studies, ¹³C-benzene has been used to investigate dose-specific metabolism, particularly at low exposure levels relevant to the general environment. nih.gov These studies have provided evidence for multiple metabolic pathways for benzene, including the formation of phenol (B47542) and muconic acid. nih.govnih.gov The ability to trace the metabolism of low doses of benzene is crucial for accurate health risk assessments. nih.gov

In microbial research, Benzene-¹³C₆ is a tool for metabolic flux analysis (MFA). 13cflux.net For example, in studies of Escherichia coli, researchers have used ¹³C-labeled substrates to understand how the central carbon metabolism is affected by toxic compounds like phenol. frontiersin.org This type of analysis can reveal metabolic bottlenecks and guide metabolic engineering efforts for the production of valuable chemicals. frontiersin.orgcreative-proteomics.com

Isotopically labeled compounds, including those derived from a ¹³C-benzene ring, are also used in metabolomics to identify biomarkers of exposure and disease. mdpi.com For instance, indole-3-acetic acid labeled with ¹³C in the benzene ring has been developed as an internal standard for quantitative analysis in plants. nih.govresearchgate.net

Examples of Benzene-¹³C₆ in Biochemical Research:

Research AreaOrganism/SystemKey Finding
Low-Dose Benzene MetabolismHumansProvided evidence for at least two saturable pathways for benzene metabolism, with metabolism being more rapid at lower exposure concentrations. nih.govnih.gov
Central Carbon MetabolismEscherichia coliShowed that phenol reduces the flux through the TCA cycle by inhibiting citrate (B86180) synthase. frontiersin.org
Metabolic Pathway AnalysisMicrobes¹³C-labeling of proteinogenic amino acids allows for the confirmation of known metabolic pathways and the discovery of new enzymes. nih.gov
Plant Hormone AnalysisLemna gibba G-3Developed ¹³C₆-labeled indole-3-acetic acid as a superior internal standard for mass spectral analysis. nih.govresearchgate.net

Development of Analytical Methodologies

The unique properties of Benzene-¹³C₆ have led to its use in the development and refinement of various analytical techniques, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In mass spectrometry, Benzene-¹³C₆ and other ¹³C-labeled compounds serve as ideal internal standards. restek.com An internal standard is a compound with similar chemical properties to the analyte that is added in a known amount to a sample. Because isotopically labeled standards have nearly identical chromatographic retention times and ionization efficiencies to their unlabeled counterparts, they can effectively correct for variations in sample preparation and instrument response. nih.govresearchgate.netrestek.com This leads to more accurate and precise quantification of the target analyte. For example, ¹³C₆-labeled Indole-3-acetic acid is used as an internal standard for the analysis of this plant hormone. nih.govresearchgate.net

In NMR spectroscopy, Benzene-¹³C₆ is used for several purposes:

Structural Elucidation: The predictable signal of the ¹³C₆-benzene ring can be used as a reference point in complex spectra. fiveable.mesavemyexams.com

Method Development: It serves as a model compound for developing new NMR pulse sequences and techniques for studying molecular structure and dynamics. acs.orgacs.org

Reference Standard: Benzene has been proposed as an excellent reference standard for computing the NMR shifts of sp- and sp²-hybridized carbon atoms in quantum chemistry calculations, offering better accuracy than traditional standards like tetramethylsilane (B1202638) (TMS). acs.org

The development of these analytical methods underpins research in all the fields mentioned previously, enabling the sensitive and accurate detection and quantification of benzene and its derivatives in complex matrices.

Materials Science Research (e.g., Polymer Degradation)

Benzene-¹³C₆ and related labeled compounds are valuable in materials science for studying the synthesis and degradation of polymers. By incorporating ¹³C-labeled monomers into a polymer chain, researchers can track the structural changes that occur during degradation processes.

For example, solid-state ¹³C NMR can be used to monitor the chemical transformations in a polymer as it is exposed to heat or light. researchgate.net In a study on the thermal degradation of polychloroprene, ¹³C NMR analysis revealed a progressive loss of sp³-hybridized carbon and a corresponding increase in sp²-hybridized carbon as the material was heated, indicating the formation of an aromatic char residue. researchgate.net

While direct studies specifically using Benzene-¹³C₆ in polymer degradation are less common, the principles of isotopic labeling are widely applied. For instance, studying the degradation of polystyrene, a polymer made from styrene (B11656) (a benzene derivative), can be enhanced by using ¹³C-labeled precursors to understand the fragmentation pathways and the formation of volatile organic compounds. govinfo.gov The synthesis of polymers of intrinsic microporosity (PIMs) using monomers containing benzene rings also utilizes ¹³C NMR for structural characterization. rsc.org

Future Directions and Emerging Research Avenues for Benzene 13c Studies

Integration of Multi-Omics Approaches with 13C-SIP

The combination of Stable Isotope Probing (SIP) with Benzene-13C and various "omics" technologies is set to revolutionize our comprehension of microbial ecology and metabolic pathways. While DNA-SIP has been a common method to identify microorganisms that assimilate a specific substrate, the integration with other omics fields offers a more holistic view. nih.gov

Protein-Stable Isotope Probing (Protein-SIP) is a powerful technique that detects the incorporation of 13C into proteins, providing direct evidence of metabolic activity. nih.gov This method can distinguish key players from bystanders within a microbial community and elucidate the types of substrate usage. nih.gov For instance, in a sulfate-reducing, benzene-degrading community, Protein-SIP with 13C-labeled benzene (B151609) helped identify distinct groups of proteins and track the carbon flow over time. nih.gov The detection of 13C-labeled proteins associated with specific degradation pathways, such as the toluene (B28343) dioxygenase and catechol 2,3-dioxygenase pathway for benzene, confirms the metabolic routes. nih.gov

Metatranscriptomics, the study of the complete set of RNA transcripts from a community, when combined with SIP, can reveal the functional genes being expressed by active microorganisms. Although isolating sufficient quantities of 13C-labeled mRNA can be challenging, successful studies have demonstrated its feasibility. nih.govfrontiersin.org For example, transcriptome-SIP has been used to identify active hydrocarbon-degrading microbes and their expressed genes in contaminated aquifers. frontiersin.org

Metabolomics, which analyzes the complete set of metabolites in a biological sample, when coupled with 13C-SIP (SIP-metabolomics), can trace the transformation and fate of carbon from this compound through metabolic networks. osti.govsci-hub.se This approach has been used to study the turnover of amino acids and the metabolism of various carbon sources in soil. osti.gov The integration of these multi-omics approaches with 13C-SIP will provide a comprehensive toolkit for tracking nutrient fluxes and understanding the intricate interactions within microbial communities. nih.gov

Advancements in In Situ Monitoring Technologies Using 13C Tracers

The use of this compound as a tracer for in situ monitoring of biodegradation is a well-established technique that provides conclusive evidence of contaminant breakdown in the subsurface. microbe.com Technologies like Bio-Traps®, which are amended with 13C-labeled contaminants like benzene, are deployed in monitoring wells to assess in situ biodegradation activity. microbe.commicrobe.com The detection of 13C-enriched phospholipid fatty acids (PLFA) and dissolved inorganic carbon (DIC) confirms the incorporation of the contaminant into microbial biomass and its mineralization, respectively. microbe.commicrobe.com

Future advancements in this area will likely focus on improving the sensitivity and resolution of these in situ monitoring tools. This could involve the development of novel materials for the biotraps that enhance the capture of microbial biofilms or the refinement of analytical techniques to detect even lower levels of 13C incorporation. Furthermore, integrating these biotraps with real-time sensors could provide dynamic data on biodegradation rates and microbial community responses to changing environmental conditions.

One study demonstrated the use of in situ biotraps with Bio-Sep® beads amended with 13C-labeled benzene to assess biodegradation in a contaminated anaerobic aquifer. davidcwhite.org The analysis of lipid biomarkers from the beads showed significant incorporation of 13C into several microbial fatty acids, confirming in situ biodegradation. davidcwhite.org Such studies provide more reliable data than ex situ microcosm studies because they reflect the actual aquifer conditions. davidcwhite.org

Novel Computational Methods for Predicting Isotopic Effects and Reactivity

Computational chemistry is playing an increasingly vital role in complementing experimental studies with this compound. Novel computational methods are being developed to predict kinetic isotope effects (KIEs) and the reactivity of isotopically labeled compounds. These predictions can help in interpreting experimental data and understanding reaction mechanisms at a molecular level.

Density functional theory (DFT) is a common computational method used to predict KIEs and NMR chemical shifts. researchgate.net By comparing the reaction rates of 13C-labeled benzene with its unlabeled counterpart under identical conditions, researchers can validate computational models. These models can then be used to predict the influence of isotopic labeling on reaction kinetics in various catalytic or degradation pathways.

Recent research has focused on improving the accuracy of these computational predictions by considering factors like solvent effects, vibrational corrections, and relativistic effects. researchgate.net For instance, studies have shown that the choice of the reference standard in NMR calculations can significantly influence the accuracy of the predicted chemical shifts for sp3- and sp/sp2-hybridized carbon atoms, with methanol (B129727) and benzene being excellent respective standards. acs.org The development of more sophisticated computational protocols will continue to enhance our ability to predict and understand the behavior of this compound in complex chemical and biological systems. acs.org

Exploration of New Synthetic Routes for Complex 13C-Labeled Aromatics

The synthesis of uniformly 13C-labeled (U-13C) polycyclic aromatic hydrocarbons (PAHs) from this compound is a crucial area of research, as these labeled compounds are essential for a wide range of scientific investigations. nih.gov While U-13C naphthalene (B1677914) is commercially available, researchers have developed convergent synthetic pathways to produce a series of other U-13C-labeled PAHs, including phenanthrene, anthracene, benz[a]anthracene, pyrene, and fluoranthene, starting from U-13C-benzene. nih.gov

These synthetic schemes often involve multiple steps, such as alkylation, oxidation, and cyclization reactions, and are designed to achieve high yields and isotopic purity. nih.gov For example, one method for producing [13C6]-benzene involves the trimerization of [13C2]-acetylene in the presence of a catalyst. google.com

Future research in this area will likely focus on developing more efficient and versatile synthetic routes to produce an even wider array of complex 13C-labeled aromatic compounds. This could involve the use of novel catalysts, reaction conditions, or starting materials to improve yields, reduce the number of synthetic steps, and allow for the site-specific labeling of aromatic rings. The ability to synthesize a diverse library of 13C-labeled aromatics will open up new avenues for research in fields such as materials science, toxicology, and drug metabolism.

Expanded Applications in Systems Biology and Complex Environmental Systems

The application of this compound is expanding beyond traditional tracer studies to more complex investigations in systems biology and environmental science. In systems biology, 13C tracer analysis is increasingly used to monitor cellular metabolism in vivo and in intact cells, providing insights into the complexity of metabolic activities. sci-hub.senih.gov For example, studies using [U-13C]-glucose and [U-13C]-glutamine have revealed distinct 13C labeling patterns in metabolites in vivo versus in vitro, highlighting the importance of considering the in vivo environment in metabolic studies. nih.gov

In environmental science, this compound is used to track the fate and transport of pollutants in complex systems like contaminated sediments. researchgate.net Compound-specific isotope analysis (CSIA) of pore water samples can provide definitive evidence for the in situ biodegradation of contaminants. researchgate.net For instance, observing an isotopic enrichment in 13C for a contaminant and a corresponding depletion in its degradation product can confirm the biodegradation pathway. researchgate.net

Future applications in these fields will likely involve the use of this compound in combination with advanced analytical techniques and modeling approaches to study increasingly complex systems. This could include investigating the interactions between different microbial populations in a contaminated site, understanding the metabolic reprogramming of cells in response to environmental stressors, or modeling the long-term fate of aromatic compounds in the environment.

Q & A

What synthetic methodologies are recommended for producing high-purity Benzene-¹³C, and how is isotopic purity validated?

Benzene-¹³C is synthesized via catalytic hydrogenation of ¹³C-enriched acetylene derivatives or isotopic exchange reactions using ¹³C-labeled precursors. For example, benzene-¹³C₆ (99% isotopic purity) is often prepared by cyclotrimerization of ¹³C-enriched acetylene under nickel-based catalysis . Key validation steps include:

  • Mass spectrometry (MS): Quantify ¹³C enrichment using high-resolution MS, ensuring <1% natural abundance carbon interference.
  • Nuclear magnetic resonance (NMR): ¹³C NMR spectra should exhibit a singlet at ~128 ppm (aromatic carbon region) without splitting, confirming uniform isotopic labeling .

How does ¹³C decoupling during NMR experiments improve the analysis of Benzene-¹³C’s molecular dynamics?

In solid-state NMR, ¹³C decoupling during preparation and mixing phases reduces dipolar coupling artifacts, enhancing resolution for studying ring-current effects or anisotropic motion. For instance, experiments on [1-¹³C]benzene showed that decoupling increased coherence magnitudes by 30–40% for multiple quantum orders (e.g., 2Q and 3Q), critical for probing molecular symmetry and mobility in confined systems .

What experimental strategies mitigate isotopic impurity effects in kinetic studies using Benzene-¹³C?

Isotopic impurities (e.g., residual ¹²C) can skew kinetic isotope effect (KIE) measurements. To address this:

  • Chromatographic separation: Use preparative GC-MS to isolate Benzene-¹³C from unlabeled byproducts.
  • Control experiments: Compare reaction rates between batches with 99% and 95% ¹³C purity to quantify impurity-driven deviations.
  • Statistical correction: Apply Gaussian error propagation models to adjust KIE calculations for isotopic heterogeneity .

How can researchers reconcile contradictory data in Benzene-¹³C tracer studies involving metabolic or environmental pathways?

Contradictions often arise from unaccounted isotopic fractionation or matrix effects. For example, in environmental tracing:

  • Cross-validation: Pair liquid scintillation counting (for ¹³C) with stable isotope probing (SIP)-NMR to confirm metabolite incorporation pathways.
  • Matrix controls: Use soil or microbial samples spiked with natural abundance benzene to identify background interference .

What protocols ensure reproducibility in Benzene-¹³C-based tracer experiments?

  • Standardized synthesis: Adopt protocols from peer-reviewed studies (e.g., catalytic cyclization at 80°C for 24 hours) to minimize batch variability .
  • Data transparency: Report raw NMR/MS spectra with baseline noise levels and integration parameters, following guidelines like those in Med. Chem. Commun. for figure clarity .
  • Metadata archiving: Use platforms like Zenodo to share experimental parameters (e.g., reaction stoichiometry, solvent purity) .

How does ¹³C labeling influence benzene’s electronic structure in computational modeling?

Density functional theory (DFT) simulations reveal that ¹³C substitution slightly alters bond lengths (Δ < 0.002 Å) and vibrational frequencies (Δ ~5 cm⁻¹). These changes necessitate:

  • Basis set adjustments: Use 6-311+G(d,p) with explicit ¹³C isotopic mass correction.
  • Experimental benchmarking: Validate computed IR/NMR shifts against experimental data from isotopic analogs .

What advanced analytical techniques are suitable for tracking Benzene-¹³C in heterogeneous reaction systems?

  • Isotope-ratio mass spectrometry (IRMS): Achieves ppm-level sensitivity for quantifying ¹³C in gas-phase reactions (e.g., catalytic oxidation).
  • Raman microspectroscopy: Maps spatial distribution of Benzene-¹³C in solid catalysts using isotopic shifts in C–C stretching modes (~990 cm⁻¹) .

How do isotopic effects impact Benzene-¹³C’s reactivity in free-radical reactions?

¹³C-labeled benzene exhibits a measurable KIE (k¹²C/k¹³C ≈ 1.02–1.04) in halogenation reactions due to slower C–H bond cleavage. To isolate isotopic effects:

  • Competitive kinetics: Co-react ¹²C and ¹³C benzene in equimolar ratios, monitoring product ratios via GC-MS .

Tables

Table 1. Key Analytical Parameters for Benzene-¹³C Validation

TechniqueTarget ParameterAcceptable RangeReference
¹³C NMRChemical Shift (ppm)127.5–128.5
High-res MSIsotopic Purity (%)≥99
IRMSδ¹³C (‰ vs. PDB)+9000 to +10,000

Table 2. Comparison of NMR Decoupling Strategies for Benzene-¹³C

Decoupling PhaseCoherence Magnitude (Arb. Units)Signal-to-Noise Ratio
Without12.3 ± 0.58:1
With16.7 ± 0.712:1
Data from Table 3-2 in

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene-13C
Reactant of Route 2
Benzene-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.